(2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
Description
(2Z)-6-Chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a synthetic compound featuring a chromene core (a benzopyran derivative) with a Z-configuration imine group, chloro substituents, and a tetrahydrofuran (THF)-linked carboxamide side chain. Its structure confers unique electronic and steric properties:
- Chloro substituents: Enhance lipophilicity and influence reactivity at positions 6 (chromene) and 3 (phenyl ring).
- THF-methyl carboxamide: Improves solubility in polar solvents and may mimic sugar-like moieties in biological systems.
Properties
IUPAC Name |
6-chloro-2-(3-chloro-2-methylphenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-13-18(24)5-2-6-19(13)26-22-17(21(27)25-12-16-4-3-9-28-16)11-14-10-15(23)7-8-20(14)29-22/h2,5-8,10-11,16H,3-4,9,12H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWACRGODGODCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention for its diverse biological activities. Chromenes and their derivatives have been investigated for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure features a chromene core with various substituents that contribute to its biological activity.
Biological Activity Overview
Research has indicated that chromene derivatives exhibit a range of biological activities. The specific compound has been studied for its potential effects on various biological systems, including:
- Antimicrobial Activity : Several studies have shown that chromene derivatives possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Properties : Chromenes have been evaluated for their cytotoxic effects on cancer cell lines. They may induce apoptosis and inhibit cell proliferation through various pathways, including modulation of signaling cascades involved in cell survival.
- Anti-inflammatory Effects : Some chromene derivatives have demonstrated the ability to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various chromene derivatives, including the target compound, found that it exhibited notable activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective inhibition at concentrations as low as 32 µg/mL.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| (Target Compound) | 32 | Staphylococcus aureus |
| (Target Compound) | 64 | Escherichia coli |
Anticancer Activity
In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3), revealed that the compound significantly inhibited cell growth. The IC50 values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for PC-3 cells, indicating potent anticancer activity.
Mechanistic Insights
Mechanistic studies suggested that the compound induces apoptosis in cancer cells through the activation of caspase pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicative of apoptosis.
Case Studies
- Study on Antimicrobial Efficacy : A recent research project focused on isolating active compounds from a library of chromene derivatives led to the identification of this compound as a potent antimicrobial agent. The study employed both in vitro assays and molecular docking studies to elucidate the binding interactions with bacterial enzymes.
- Anticancer Research : A comprehensive investigation into the anticancer properties of various chromene derivatives included this compound, highlighting its selective toxicity towards cancer cells compared to normal cells. The study utilized a combination of cell viability assays and Western blotting to assess apoptosis-related protein expression.
Comparison with Similar Compounds
Structural Analog: 3-Chloro-N-Phenyl-Phthalimide
Key Differences :
Functional Implications :
Natural Product Analog: Zygocaperoside and Isorhamnetin-3-O-Glycoside
Key Differences :
Functional Implications :
- The synthetic chloro-aromatic groups in the target compound may confer higher metabolic stability compared to natural glycosides, which are prone to enzymatic hydrolysis.
- Unlike Zygocaperoside’s triterpenoid scaffold, the chromene-imine system lacks stereochemical complexity, simplifying synthesis but reducing diversity in biological interactions .
General Comparison with Gas Hydrate-Relevant Compounds
While gas hydrate compounds (e.g., methane clathrates) are structurally unrelated, database frameworks from highlight methodologies for systematizing physicochemical data. For example:
- Thermodynamic stability : The target compound’s chloro groups may reduce water solubility, analogous to hydrophobic hydrate formers like methane .
- Crystallographic data : Chromene derivatives often exhibit planar stacking, similar to hydrate crystal lattices, though intermolecular forces differ (van der Waals vs. hydrogen bonding) .
Q & A
Basic Research Questions
Q. How can the synthesis of (2Z)-6-chloro-2-[(3-chloro-2-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide be optimized for high yield and purity?
- Methodological Answer :
- Step 1 : Use sodium hydride (NaH) as a base in dimethylformamide (DMF) to facilitate imine bond formation, ensuring pH stability (neutral to slightly basic) .
- Step 2 : Control reaction temperature between 60–80°C during condensation to prevent side reactions like isomerization or decomposition .
- Step 3 : Purify the crude product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol to remove impurities .
Q. What analytical techniques are critical for characterizing the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR in deuterated chloroform (CDCl) to confirm the Z-configuration of the imine group and tetrahydrofuran substitution. Key signals include aromatic protons (δ 6.8–7.5 ppm) and carboxamide carbonyl (δ ~165 ppm) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H] ion) to confirm purity and avoid isobaric interferences .
- X-ray Crystallography (if feasible): Resolve ambiguities in stereochemistry by growing single crystals in THF/hexane mixtures .
Q. How should researchers assess the compound’s stability under storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store aliquots at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress conditions) for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .
- Light Sensitivity : Expose to UV light (254 nm) for 48 hours; check for photodegradation products (e.g., imine bond cleavage) using LC-MS .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., MAPK, PI3K) at 10 µM concentration .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48-hour exposure .
Advanced Research Questions
Q. How can the reaction mechanism of imine bond formation be elucidated to prevent isomerization?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FT-IR to track imine bond formation (C=N stretch ~1600–1650 cm) under varying temperatures and pH .
- Computational Modeling : Use DFT (B3LYP/6-31G*) to simulate energy barriers for Z/E isomerization and identify stabilizing interactions (e.g., hydrogen bonding with tetrahydrofuran) .
Q. What strategies mitigate contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and normalize data to internal controls (e.g., staurosporine for cytotoxicity) .
- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydrolyzed carboxamide) that may contribute to discrepancies .
Q. How can computational models predict metabolic pathways and aldehyde oxidase (AO) susceptibility?
- Methodological Answer :
- In Silico Tools : Apply ADMET Predictor™ or Schrödinger’s QikProp to calculate topological polar surface area (TPSA > 80 Å suggests high AO metabolism) .
- Docking Studies : Model interactions with AO using AutoDock Vina; focus on electron-deficient regions (e.g., chloro substituents) prone to oxidation .
Q. What are the dominant decomposition pathways under hydrolytic conditions?
- Methodological Answer :
- Forced Degradation : Reflux in 0.1 M HCl/NaOH (70°C, 24 hours) and analyze products via LC-MS/MS. Expected pathways include:
- Acidic hydrolysis: Cleavage of the carboxamide to carboxylic acid.
- Basic hydrolysis: Imine bond rupture yielding 3-chloro-2-methylaniline .
Q. How can regioselectivity be achieved in modifying the tetrahydrofuran moiety?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
